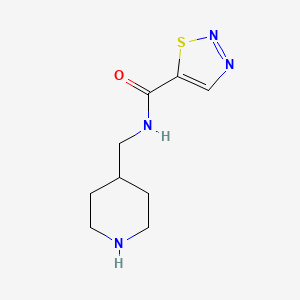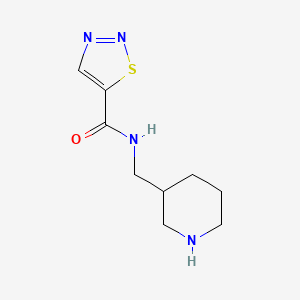![molecular formula C14H19N3 B7589264 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile, also known as MP-10, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in research. MP-10 is a selective ligand for the sigma-1 receptor, which is a protein that is involved in various physiological and cellular processes.
作用机制
The mechanism of action of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to modulate the activity of the sigma-1 receptor by increasing its affinity for certain ligands and altering its conformation. This modulation of the sigma-1 receptor has downstream effects on various cellular processes and has implications for the treatment of various diseases.
Biochemical and Physiological Effects
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, ion channel regulation, and protein folding. In addition, 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has also been shown to have analgesic effects and may have potential applications in the treatment of pain.
实验室实验的优点和局限性
One of the advantages of using 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. In addition, 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have minimal toxicity and can be used at relatively low concentrations. However, one of the limitations of using 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
未来方向
There are several future directions for research involving 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile, including the development of more potent and selective ligands for the sigma-1 receptor, the investigation of the role of the sigma-1 receptor in various disease states, and the development of new therapeutic interventions based on the modulation of the sigma-1 receptor. In addition, further research is needed to elucidate the precise mechanism of action of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile and its downstream effects on cellular processes.
合成方法
The synthesis of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile involves several steps, starting with the reaction of 4-chlorobenzonitrile with sodium azide to form 4-azidobenzonitrile. This intermediate is then reacted with 4-(aminomethyl)piperidine to produce 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile. The synthesis of 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
科学研究应用
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research involving 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile is the study of the sigma-1 receptor and its role in various physiological and cellular processes. 4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile has been shown to modulate the activity of the sigma-1 receptor, which has implications for the treatment of various diseases, including neurodegenerative disorders, cancer, and pain.
属性
IUPAC Name |
4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-12-1-3-14(4-2-12)11-17-7-5-13(10-16)6-8-17/h1-4,13H,5-8,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVQYIFEAAKALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)

![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)

![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)